Benzamide,N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl-
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Overview
Description
Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a substituted phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzoyl chloride, 3-hydroxy-2,2-dimethyl-3-phenylpropylamine, and methylamine.
Formation of Benzamide Core: Benzoyl chloride reacts with 3-hydroxy-2,2-dimethyl-3-phenylpropylamine in the presence of a base (e.g., triethylamine) to form the benzamide core structure.
N-Methylation: The resulting benzamide is then subjected to N-methylation using methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents and careful monitoring of reaction conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound with applications in drug development.
Materials Science: Used in the synthesis of advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction Pathways: The compound may influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound with a simpler structure.
N-Methylbenzamide: A methylated derivative of benzamide.
3-Hydroxy-2,2-dimethyl-3-phenylpropylamine: A related compound with a similar side chain.
Uniqueness
Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a hydroxylated phenylpropyl side chain and N-methylation makes it a compound of interest for various applications.
Properties
CAS No. |
15451-22-6 |
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Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methylbenzamide |
InChI |
InChI=1S/C19H23NO2/c1-19(2,17(21)15-10-6-4-7-11-15)14-20(3)18(22)16-12-8-5-9-13-16/h4-13,17,21H,14H2,1-3H3 |
InChI Key |
NEJBKWYGQLTJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C(=O)C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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